molecular formula C8H12O3 B1626660 Ethyl 1-formylcyclobutanecarboxylate CAS No. 57742-93-5

Ethyl 1-formylcyclobutanecarboxylate

Cat. No.: B1626660
CAS No.: 57742-93-5
M. Wt: 156.18 g/mol
InChI Key: HORWHQYLTMRHBX-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Derivatives in Advanced Organic Synthesis

Cyclobutane derivatives are of considerable importance in advanced organic synthesis due to their unique structural and chemical properties. researchgate.net The four-membered ring is characterized by significant ring strain, which can be harnessed to drive a variety of chemical transformations. nih.gov This inherent strain facilitates selective ring-opening, ring-expansion, and ring-contraction reactions, providing access to a diverse array of acyclic and other cyclic systems that might be challenging to synthesize through other means. researchgate.netresearchgate.net

The synthetic utility of cyclobutanes was recognized in the early 20th century, with the first synthesis of the parent cyclobutane accomplished in 1907. wikipedia.org Since then, the field has evolved significantly, with the development of numerous methods for the stereocontrolled synthesis of functionalized cyclobutane derivatives. nih.gov These methods include [2+2] cycloadditions, which are a cornerstone for constructing the cyclobutane core. scribd.com The ability to introduce various functional groups onto the cyclobutane scaffold with high regio- and stereoselectivity has further enhanced their value as synthetic intermediates. researchgate.net Consequently, cyclobutane derivatives are now key components in the total synthesis of complex natural products and in the development of novel pharmaceutical compounds. researchgate.netnih.gov

Overview of Formyl Esters as Versatile Synthetic Intermediates

Formyl esters, which are compounds containing both an aldehyde (formyl group) and an ester functionality, are highly versatile intermediates in organic synthesis. The aldehyde group is a reactive handle that can participate in a wide range of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations. nih.gov The ester group, while generally less reactive, can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing additional pathways for molecular elaboration. organic-chemistry.org

The presence of both functionalities in one molecule allows for sequential or tandem reactions, enabling the efficient construction of complex molecular frameworks. For instance, the formyl group can be selectively transformed while the ester remains intact, or both groups can be manipulated in a single synthetic operation. Recent advancements in formylation reactions have expanded the toolkit for introducing the formyl group into various organic molecules under mild and efficient conditions. nih.govresearchgate.net These developments have further solidified the role of formyl esters as valuable building blocks in modern organic synthesis.

Historical Context and Evolution of Research on Ethyl 1-formylcyclobutanecarboxylate

While the parent cyclobutane was first synthesized in 1907, the specific history of this compound is not extensively documented in readily available literature, suggesting it is a more specialized research chemical rather than a commodity compound. wikipedia.org The evolution of research on this compound is intrinsically linked to the broader advancements in cyclobutane chemistry and the development of formylation techniques.

The synthesis of functionalized cyclobutanes has been a topic of interest for decades, with early methods often relying on multi-step sequences. nih.gov The development of more direct and efficient methods, such as the Dieckmann condensation for the synthesis of cyclic β-keto esters, laid the groundwork for accessing precursors to compounds like this compound. organic-chemistry.org The Dieckmann condensation, an intramolecular Claisen condensation of a diester, can be used to form a cyclobutanone (B123998) ring, which can then be further functionalized.

The introduction of the formyl group at a quaternary center, as in this compound, presents a synthetic challenge. Modern formylation methods, such as the Vilsmeier-Haack reaction, which typically involves the formylation of electron-rich aromatic compounds, have been adapted for a wider range of substrates. organic-chemistry.orgmychemblog.comchemistrysteps.com It is plausible that the synthesis of this compound would involve the formylation of a suitable precursor like ethyl cyclobutanecarboxylate (B8599542), or the cyclization of an acyclic precursor already containing the necessary functional groups.

Detailed research findings specifically focused on this compound are sparse, indicating that its applications are likely explored in the context of specific research projects rather than broad methodological studies. Its utility would be in providing a compact, four-carbon building block with two distinct reactive sites for the construction of more elaborate molecules.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Appearance Likely a liquid at room temperature
Solubility Expected to be soluble in common organic solvents

Representative Spectroscopic Data for a 1-Formylcycloalkanecarboxylate Derivative

While specific spectroscopic data for this compound is not widely published, the following table provides representative data for a structurally related compound, which can be used for general comparison.

Spectroscopic TechniqueRepresentative Data
¹H NMR (CDCl₃, 400 MHz) δ 9.7 (s, 1H, -CHO), 4.2 (q, 2H, -OCH₂CH₃), 2.5-2.2 (m, 4H, cyclobutane-H), 1.9-1.7 (m, 2H, cyclobutane-H), 1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 202.0 (-CHO), 173.0 (-COOEt), 61.0 (-OCH₂), 55.0 (quaternary C), 30.0 (cyclobutane CH₂), 16.0 (cyclobutane CH₂), 14.0 (-CH₃)
IR (neat, cm⁻¹) ν 2960 (C-H), 2880 (C-H, aldehyde), 1730 (C=O, ester), 1710 (C=O, aldehyde), 1180 (C-O)

Note: The data presented in this table is hypothetical and based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule. Actual experimental data may vary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-formylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWHQYLTMRHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481311
Record name ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57742-93-5
Record name ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 1 Formylcyclobutanecarboxylate and Its Analogues

Direct Synthetic Routes to Ethyl 1-formylcyclobutanecarboxylate

Direct synthetic routes to this compound, while conceptually straightforward, are not extensively documented in the scientific literature. Such routes would ideally involve the introduction of a formyl group onto a pre-existing cyclobutane (B1203170) ring bearing an ethyl ester functionality in a single step. One plausible, albeit hypothetical, approach could be the direct formylation of ethyl cyclobutanecarboxylate (B8599542). This could potentially be achieved through methods like the Vilsmeier-Haack reaction or by using formylating agents such as formyl fluoride (B91410) or dichloromethyl methyl ether followed by hydrolysis. However, the reactivity of the alpha-proton to the ester could lead to side reactions and challenges in controlling the regioselectivity.

Another theoretical direct route could involve the hydroformylation of ethyl cyclobutylidenecarboxylate. This reaction would introduce both the formyl group and the required carbon-carbon single bond in a single step. The success of such a reaction would be highly dependent on the choice of catalyst and reaction conditions to control the regioselectivity and avoid polymerization or other side reactions.

Given the lack of specific literature for these direct methods for the title compound, precursor-based approaches are generally more reliable and widely employed.

Precursor-Based Approaches to Cyclobutane Carboxylates

A more common and well-established strategy for the synthesis of this compound involves the transformation of a suitable cyclobutane precursor. This multi-step approach offers greater control over the molecular architecture and allows for the introduction of the formyl and ester functionalities in a sequential manner.

Transformations from Diethyl 1,1-cyclobutanedicarboxylate derivatives

A key and readily accessible precursor for the synthesis of this compound is diethyl 1,1-cyclobutanedicarboxylate. This diester can be synthesized in good yields through the reaction of diethyl malonate with 1,3-dibromopropane (B121459) in the presence of a base like sodium ethoxide. sigmaaldrich.commasterorganicchemistry.com

The crucial step in transforming diethyl 1,1-cyclobutanedicarboxylate into the target aldehyde-ester is the selective reduction of one of the two ester groups. A common and effective method for this transformation is the use of a sterically hindered reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at -78 °C in a non-polar solvent like toluene (B28343) or dichloromethane (B109758) to prevent over-reduction to the diol. psgcas.ac.in At this low temperature, DIBAL-H adds a hydride to one of the ester carbonyls, forming a stable tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to furnish the desired aldehyde, this compound.

An alternative two-step approach involves the selective reduction of one ester group to a primary alcohol, followed by oxidation. This can be achieved by using a less reactive reducing agent or by carefully controlling the stoichiometry of a powerful one. The resulting intermediate, ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, can then be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. nih.gov Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation provide the desired this compound in good yields without over-oxidation to the carboxylic acid. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

ReactantsBaseSolventTemperatureYieldReference
Diethyl malonate, 1,3-DibromopropaneSodium ethoxideEthanol (B145695)Reflux~55% sigmaaldrich.com
Diethyl malonate, 1,3-DibromopropanePotassium carbonate, Tetrabutylammonium bromideDMFRoom Temp.High masterorganicchemistry.com

Table 2: Selective Reduction of Diethyl 1,1-cyclobutanedicarboxylate

Reducing AgentSolventTemperatureProductReference
DIBAL-HToluene or Dichloromethane-78 °CThis compound chemistrysteps.commasterorganicchemistry.compsgcas.ac.in

Asymmetric Synthesis Strategies for Enantiomerically Enriched Cyclobutane Systems

The synthesis of enantiomerically pure or enriched cyclobutane derivatives is of significant interest due to the prevalence of the cyclobutane motif in biologically active molecules. Several strategies have been developed for the asymmetric synthesis of chiral cyclobutane systems, which can be adapted for the preparation of enantiomerically enriched this compound.

Enantioselective Catalysis in Cyclobutane Ring Construction

Enantioselective catalysis offers a powerful approach to construct the chiral cyclobutane ring directly. This can be achieved through various catalytic asymmetric reactions, such as [2+2] cycloadditions. For instance, the use of chiral Lewis acid or transition metal catalysts can promote the enantioselective cycloaddition of a ketene (B1206846) or a ketene equivalent with an alkene to form a chiral cyclobutanone (B123998). This cyclobutanone can then be further functionalized to introduce the required ester and formyl groups. While not directly applied to the title compound, the principles of enantioselective catalysis in forming cyclobutane rings are well-established and could be adapted.

Application of Chiral Auxiliaries in this compound Synthesis

A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. nist.gov In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral this compound, a chiral auxiliary could be attached to the cyclobutane precursor. For example, starting with a prochiral cyclobutanone, a chiral auxiliary could be used to direct the stereoselective addition of a nucleophile. Alternatively, a chiral auxiliary could be incorporated into the malonate precursor before the cyclization step, influencing the stereochemistry of the resulting cyclobutane. After the desired stereocenter is set, the chiral auxiliary is removed to yield the enantiomerically enriched product.

Diastereoselective Control in Forming Cyclobutane Stereocenters

Diastereoselective reactions are another cornerstone of asymmetric synthesis. In this strategy, a pre-existing stereocenter in the molecule is used to control the formation of a new stereocenter. For the synthesis of a chiral analogue of this compound, a substrate with a chiral center on the cyclobutane ring could be employed. For instance, a diastereoselective reduction of a prochiral ketone on a cyclobutane ring bearing a chiral substituent can lead to the formation of a specific diastereomer of the corresponding alcohol. This alcohol can then be oxidized to the aldehyde. The diastereomeric ratio of the product is determined by the steric and electronic influence of the existing chiral center.

Synthesis of Structural Analogues and Derivatives of this compound

The structural modification of this compound allows for the exploration of chemical space and the development of new compounds with unique properties. The following sections detail the synthetic approaches to important classes of these analogues.

Positional Isomers (e.g., Ethyl 3-formylcyclobutanecarboxylate)

The synthesis of positional isomers, such as ethyl 3-formylcyclobutanecarboxylate, requires a distinct synthetic strategy, often starting from a different set of precursors. A plausible route to this isomer begins with the preparation of 3-oxocyclobutanecarboxylic acid. This key intermediate can be synthesized through various methods, including the hydrolysis of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester under acidic conditions. guidechem.com Another approach involves the reaction of 1,3-dichloroacetone (B141476) with ethylene (B1197577) glycol, followed by a cyclization reaction with a malonic ester and subsequent hydrolysis. google.com

Once 3-oxocyclobutanecarboxylic acid is obtained, it can be esterified to yield ethyl 3-oxocyclobutanecarboxylate. The conversion of the keto group at the 3-position to a formyl group represents a one-carbon homologation. This transformation can be achieved through several methods. One potential pathway involves a Vilsmeier-Haack type reaction on an enol ether or enamine derivative of the cyclobutanone. Alternatively, a Wittig reaction with a methoxymethylidene phosphorane, followed by acidic hydrolysis of the resulting enol ether, would yield the desired aldehyde.

A general representation of the synthetic sequence is outlined below:

Synthesis of Ethyl 3-oxocyclobutanecarboxylate

Step Starting Material Reagents and Conditions Intermediate/Product
1 3,3-Dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester 20% Hydrochloric acid, reflux 3-Oxocyclobutanecarboxylic acid

Halogenated Cyclobutane Carboxylates (e.g., Ethyl 1-iodocyclobutane-1-carboxylate, Ethyl 1-fluorocyclobutanecarboxylate)

The introduction of halogens onto the cyclobutane ring can significantly alter the chemical properties of the molecule. The synthesis of ethyl 1-halocyclobutanecarboxylates typically starts from ethyl cyclobutanecarboxylate. nih.gov

Ethyl 1-iodocyclobutane-1-carboxylate:

A feasible method for the synthesis of ethyl 1-iodocyclobutane-1-carboxylate involves the α-iodination of a carboxylic acid derivative. e-journals.inorganic-chemistry.org This can be adapted for cyclobutanecarboxylic acid, which is prepared by the hydrolysis and decarboxylation of diethyl 1,1-cyclobutanedicarboxylate. orgsyn.org The process involves converting cyclobutanecarboxylic acid to its acid chloride using a chlorinating agent like thionyl chloride. The subsequent α-iodination can be achieved using molecular iodine, followed by esterification with ethanol to yield the final product. e-journals.in

Synthesis of Ethyl 1-iodocyclobutane-1-carboxylate

Step Starting Material Reagents and Conditions Intermediate/Product
1 Cyclobutanecarboxylic acid Thionyl chloride (SOCl₂) Cyclobutanecarbonyl chloride
2 Cyclobutanecarbonyl chloride Iodine (I₂) 1-Iodocyclobutanecarbonyl chloride

Ethyl 1-fluorocyclobutane-1-carboxylate:

The synthesis of ethyl 1-fluorocyclobutanecarboxylate requires the use of specialized fluorinating agents. organic-chemistry.org A common strategy is the electrophilic fluorination of an enolate precursor. Ethyl cyclobutanecarboxylate can be treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate is then reacted with an electrophilic fluorine source, for instance, N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to introduce the fluorine atom at the α-position.

Synthesis of Ethyl 1-fluorocyclobutane-1-carboxylate

Step Starting Material Reagents and Conditions Product

Hydroxymethyl and Other Oxygenated Derivatives (e.g., Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate)

The introduction of a hydroxymethyl group provides a handle for further functionalization. The most direct route to ethyl 1-(hydroxymethyl)cyclobutanecarboxylate involves the selective reduction of one of the ester groups of diethyl 1,1-cyclobutanedicarboxylate. fishersci.iethermofisher.com This diester is readily prepared by the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base. orgsyn.org

The selective mono-reduction of a diester can be challenging. However, careful control of the reaction conditions and the choice of reducing agent can achieve the desired outcome. For instance, using a milder reducing agent or a stoichiometric amount of a strong reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures can favor the formation of the mono-alcohol. quimicaorganica.org Another approach could involve the use of sodium borohydride (B1222165) in combination with a Lewis acid to modulate its reactivity. nih.gov

Synthesis of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

Step Starting Material Reagents and Conditions Product

Chemical Reactivity and Mechanistic Studies of Ethyl 1 Formylcyclobutanecarboxylate

Reactions Involving the Formyl Group

The formyl group, being an aldehyde, is a primary site for various chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Additions to the Aldehyde Functionality

The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile used.

Grignard and Organolithium Reagents: The addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols after an aqueous workup. For instance, the reaction with methylmagnesium bromide would yield ethyl 1-(1-hydroxyethyl)cyclobutanecarboxylate.

Cyanide Addition: The addition of a cyanide ion, typically from a source like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), leads to the formation of a cyanohydrin. youtube.com This reaction produces ethyl 1-(1-cyano-1-hydroxy)cyclobutanecarboxylate. Cyanohydrins are versatile intermediates that can be further converted to other functional groups.

Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) converts the formyl group into an alkene. The geometry of the resulting double bond is dependent on the specific ylide and reaction conditions employed.

Nucleophile Type Example Reagent Product Functional Group
OrganometallicGrignard Reagent (e.g., CH₃MgBr)Secondary Alcohol
CyanidePotassium Cyanide (KCN)Cyanohydrin
Phosphorus YlideWittig Reagent (e.g., Ph₃P=CH₂)Alkene

Oxidation and Reduction Pathways of the Formyl Group

The aldehyde functionality can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often from Jones reagent), and silver oxide (Ag₂O) as in the Tollens' test. The product of this reaction is 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent typically does not affect the ester functionality under standard conditions, yielding ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the aldehyde and the ester.

Transformation Example Reagent Resulting Functional Group
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid
ReductionSodium Borohydride (NaBH₄)Primary Alcohol

Condensation Reactions of the Formyl Moiety

The formyl group can participate in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds.

Aldol (B89426) and Knoevenagel Condensations: In the presence of a base, the aldehyde can undergo an aldol condensation with enolizable carbonyl compounds. The Knoevenagel condensation involves the reaction with active methylene (B1212753) compounds, such as diethyl malonate, catalyzed by a weak base like piperidine, to form α,β-unsaturated products. researchgate.net

Imine, Oxime, and Hydrazone Formation: The aldehyde reacts with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. youtube.com These reactions involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration.

Condensation Type Reactant Product Type
Knoevenagel CondensationDiethyl Malonateα,β-Unsaturated Diester
Imine FormationPrimary Amine (R-NH₂)Imine
Oxime FormationHydroxylamine (NH₂OH)Oxime
Hydrazone FormationHydrazine (H₂NNH₂)Hydrazone

Transformations of the Carboxylate Ester Functionality

The ethyl ester group can also undergo several important transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-formylcyclobutane-1-carboxylic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is an irreversible process that initially forms the carboxylate salt.

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl 1-formylcyclobutanecarboxylate. To ensure a good yield, the alcohol is often used as the solvent.

Reaction Typical Conditions Product
HydrolysisAqueous acid (e.g., H₂SO₄) or base (e.g., NaOH)Carboxylic Acid
TransesterificationAnother alcohol (e.g., methanol) with an acid or base catalystDifferent Ester

Reductions to Corresponding Alcohols or Aldehydes

Reduction to an Alcohol: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org In the case of this compound, LiAlH₄ would reduce both the ester and the aldehyde, resulting in cyclobutane-1,1-diyldimethanol. Selective reduction of the ester would require prior protection of the more reactive aldehyde group.

Partial Reduction to an Aldehyde: The partial reduction of an ester to an aldehyde can be accomplished using specific reducing agents under controlled conditions, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). libretexts.org This prevents over-reduction to the alcohol.

Reducing Agent Product from Ester Group Key Considerations
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholReduces both the ester and the aldehyde.
Diisobutylaluminium Hydride (DIBAL-H)AldehydeRequires low temperatures and careful control of stoichiometry.

Reactions and Rearrangements of the Cyclobutane (B1203170) Ring System

The significant ring strain of approximately 26 kcal/mol in the cyclobutane ring is a primary driving force for its reactivity. This strain arises from non-ideal bond angles and torsional strain from eclipsing interactions of the substituents. Consequently, reactions that lead to the opening or expansion of the four-membered ring are often thermodynamically favorable.

Ring-Opening Reactions of Cyclobutane Derivatives

Ring-opening reactions of cyclobutane derivatives can be initiated by thermal, photochemical, or catalytic means. For a compound like this compound, the presence of the formyl and ester groups at the same carbon atom introduces a gem-disubstitution pattern that can influence the regioselectivity and facility of these reactions.

Thermally induced ring-opening of substituted cyclobutanes typically proceeds through a diradical mechanism. The cleavage of a carbon-carbon bond in the ring results in a 1,4-diradical intermediate, which can then undergo various subsequent reactions, including fragmentation into two alkene molecules. For this compound, thermal cleavage could potentially lead to the formation of ethyl acrylate (B77674) and another unsaturated species, driven by the relief of ring strain.

Acid-catalyzed ring-opening is another important pathway, particularly given the presence of the carbonyl group of the aldehyde, which can be activated by a Lewis or Brønsted acid. Protonation of the formyl oxygen would generate a carbocationic intermediate, which could then trigger a ring-opening process. For instance, treatment with a strong acid could lead to the formation of a more stable, acyclic carbocation, which can then be trapped by a nucleophile present in the reaction medium. The regiochemistry of such an opening would be influenced by the stability of the resulting carbocationic species.

Below is a table summarizing potential ring-opening reactions based on analogous systems.

Reaction TypeConditionsExpected Products
Thermal FragmentationHigh Temperature (e.g., > 400 °C)Ethyl acrylate, other unsaturated fragments
Acid-Catalyzed OpeningStrong Acid (e.g., H₂SO₄, TsOH)Acyclic unsaturated esters or diols (with water)
Reductive OpeningHydrogenolysis (e.g., H₂, Pd/C)Substituted pentanoate derivatives

Cycloaddition Reactions Involving the Cyclobutane Ring

While [2+2] cycloadditions are a common method for the synthesis of cyclobutanes, the strained ring itself can participate in further cycloaddition reactions, often in a retro-fashion or as a component in more complex transformations. The presence of the electron-withdrawing formyl and ester groups on the cyclobutane ring of this compound can activate adjacent bonds, making them potential dienophiles in Diels-Alder reactions, although this is less common for the saturated cyclobutane ring itself compared to cyclobutenes. researchgate.net

More relevant are reactions where the cyclobutane ring undergoes expansion or rearrangement in the context of a cycloaddition. For example, vinylcyclobutanes are known to undergo thermal rearrangement to cyclohexenes, a process that can be considered a formal intramolecular [2+2] cyclo-reversion followed by a [4+2] cycloaddition. While this compound is not a vinylcyclobutane, this highlights the propensity of the cyclobutane ring to engage in such rearrangements.

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the reactions of this compound is crucial for controlling reaction outcomes and designing synthetic strategies.

Application of Detailed Mechanistic Studies in Catalyzed Reactions

Detailed mechanistic studies, often employing a combination of experimental techniques (such as kinetic analysis, isotopic labeling, and in-situ spectroscopy) and computational modeling, are essential for unraveling the complex reaction pathways of strained ring systems.

In the context of catalyzed reactions involving compounds analogous to this compound, mechanistic investigations have revealed the critical role of the catalyst in controlling the reaction pathway. For instance, in Lewis acid-catalyzed rearrangements, the catalyst's identity and concentration can determine whether the reaction proceeds via a concerted or a stepwise mechanism, thereby influencing the stereochemical outcome.

A hypothetical detailed mechanistic study on a Lewis acid-catalyzed rearrangement of this compound could involve the following steps:

Initial Catalyst-Substrate Complexation: The Lewis acid would coordinate to the most basic site, likely the carbonyl oxygen of the formyl group.

Carbocation Formation and Rearrangement: This coordination would facilitate the cleavage of a C-C bond in the cyclobutane ring, leading to a ring-opened or ring-expanded carbocationic intermediate. The stability of this intermediate would be a key factor in determining the reaction pathway.

Product Formation: The rearranged intermediate would then be deprotonated or trapped by a nucleophile to yield the final product.

Kinetic studies would be instrumental in determining the rate-determining step of such a process. For example, a Hammett analysis could be employed to probe the electronic effects of substituents on the reaction rate, providing insights into the nature of the transition state.

The table below outlines a hypothetical kinetic experiment for a catalyzed rearrangement.

Parameter VariedObserved Effect on RateMechanistic Implication
Catalyst ConcentrationFirst-order dependenceCatalyst is involved in the rate-determining step
Substrate ConcentrationFirst-order dependenceReaction is unimolecular in the substrate-catalyst complex
Solvent PolarityRate increases with polarityCharge separation in the transition state

Applications in Complex Molecule Synthesis and Natural Product Total Synthesis

Ethyl 1-formylcyclobutanecarboxylate as a Key Intermediate in Multi-step Synthesis

The strategic positioning of a reactive aldehyde and a modifiable ester group makes this compound a pivotal intermediate in the synthesis of complex target molecules. The aldehyde is amenable to a variety of chemical transformations, including nucleophilic additions and reductive aminations, while the ester can be hydrolyzed, reduced, or converted to other functional derivatives.

Role in the Synthesis of Lysine Specific Demethylase 1 (LSD1) Inhibitors

This compound has proven to be a valuable component in the creation of inhibitors for Lysine Specific Demethylase 1 (LSD1), an enzyme linked to the advancement of several cancers. nih.gov The cyclobutane (B1203170) unit is a fundamental structural element in a class of effective and selective LSD1 inhibitors. nih.govresearchgate.net

In the synthesis of these inhibitors, the formyl group of this compound is typically the initial site of reaction. It can, for example, undergo a Knoevenagel condensation with various active methylene (B1212753) compounds. This is followed by further chemical steps to construct the central part of the inhibitor. This method facilitates a modular approach to synthesizing a wide range of potential drug compounds. The cyclobutane ring, provided by the starting material, acts as a rigid scaffold that orients the pharmacophoric groups for optimal binding to the LSD1 active site. The ester group can be kept as is or altered in later steps to adjust the final compound's properties. researchgate.net

Precursor to Other Biologically Active Compounds

Beyond its application in creating LSD1 inhibitors, this compound serves as a valuable precursor for a variety of other biologically active molecules. Its capacity to engage in a wide range of reaction sequences makes it an adaptable starting point for medicinal chemistry initiatives. For instance, the aldehyde can be transformed into an oxime, which can then be rearranged or cyclized to produce different heterocyclic systems. Additionally, the reductive amination of the aldehyde with various amines provides access to a broad spectrum of substituted aminomethylcyclobutane derivatives, which are frequently found in pharmaceuticals.

Strategic Utility in Total Synthesis of Natural Products

The complete synthesis of naturally occurring compounds often necessitates the inventive application of distinctive building blocks to efficiently assemble complex carbon frameworks. This compound has been shown to be a valuable asset in this field, paving the way for new synthetic approaches. scripps.edunih.gov

Scaffold for Construction of Diverse Carbon Skeletons

The strained four-membered ring of this compound can be strategically opened to form linear or larger ring structures. For example, ring-opening metathesis reactions can convert cyclobutane derivatives into diene systems, which are versatile intermediates for further chemical modifications. The cyclobutane ring can also function as a template, where substituents are placed on the ring and then integrated into more complex acyclic or polycyclic systems after a planned ring-opening step. This strategy enables the controlled introduction of multiple stereocenters. Spirocyclic frameworks, which are present in numerous natural products, can also be synthesized using strategies that may involve cyclobutane intermediates. researchgate.net

Development of Convergent and Stereoselective Total Syntheses

A highly efficient strategy in organic synthesis is the convergent approach, where complex molecules are built from several smaller, independently synthesized fragments. This compound is an excellent starting material for preparing such fragments. Its two functional groups can be manipulated separately to install different functionalities, resulting in a densely functionalized building block that can be joined with other fragments in the final stages of a synthesis. beilstein-journals.org

The rigid structure of the cyclobutane ring can also be used to control the stereochemical results of reactions. nih.govresearchgate.net Diastereoselective reactions on the ring or its substituents can be very effective, leading to the synthesis of enantiomerically pure products. This is especially crucial in the synthesis of natural products, where precise control of stereochemistry is often essential for biological activity. nih.gov

Building Block for Nitrogen-Containing Heterocycles and Derivatives

Nitrogen-containing heterocycles are widespread in both pharmaceuticals and natural products. openmedicinalchemistryjournal.comnih.gov this compound offers a straightforward route to a variety of these significant ring systems. nih.gov

Advanced Spectroscopic and Computational Characterization of Ethyl 1 Formylcyclobutanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 1D NMR Techniques (e.g., ¹H, ¹³C NMR)

One-dimensional (1D) NMR spectra offer the initial and fundamental overview of the molecule's structure.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides a count of chemically distinct protons and information about their local environment. For Ethyl 1-formylcyclobutanecarboxylate, the spectrum is expected to show four distinct signals. The aldehyde proton (-CHO) would appear as a singlet at a characteristic downfield shift (around 9-10 ppm). The ethyl group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The cyclobutane (B1203170) ring protons, due to their complex spin-spin coupling and conformational dynamics, would likely appear as a series of multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this molecule, six distinct carbon signals are predicted. The two carbonyl carbons (aldehyde and ester) would resonate at the most downfield positions (typically 170-200 ppm). libretexts.org The quaternary carbon, bonded to four other carbons, would also be clearly identifiable. The remaining signals would correspond to the methylene and methyl carbons of the ethyl group and the methylene carbons of the cyclobutane ring. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aldehyde (CHO)~9.7 (s, 1H)~200
Ester (C=O)-~172
Quaternary C-~55
Cyclobutane (CH₂)~2.0-2.5 (m, 6H)~30
Ethyl (OCH₂)~4.2 (q, 2H)~61
Ethyl (CH₃)~1.3 (t, 3H)~14

Multidimensional NMR Methods (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H spin-spin couplings. libretexts.org For this compound, it would show a clear cross-peak between the ethyl group's methylene (OCH₂) and methyl (CH₃) protons. asahilab.co.jpazom.com It would also reveal the complex coupling network among the non-equivalent protons on the cyclobutane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous C-H attachments. columbia.eduhmdb.ca Each proton signal (except the aldehyde singlet, if coupling is not resolved) would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the 1D spectra. researchgate.netnih.gov The multiplicity-edited HSQC can further distinguish CH/CH₃ groups from CH₂ groups. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (typically 2-3 bond) couplings between protons and carbons. nih.gov This technique would connect the fragments: for instance, correlations would be expected from the aldehyde proton to the quaternary carbon and the ester carbonyl carbon. The ethyl protons would show correlations to the ester carbonyl carbon, and the cyclobutane protons would correlate to the quaternary carbon, thus confirming the entire molecular framework. asahilab.co.jp

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. mdpi.com NOESY is invaluable for determining the stereochemistry and preferred conformation of the molecule.

Stereochemical and Conformational Analysis via NMR

The cyclobutane ring is not planar; it exists in a puckered conformation to relieve ring strain. The substituents on the ring can adopt different spatial arrangements. NMR spectroscopy, particularly the NOESY experiment, is the primary tool for investigating these features. nih.govnih.gov

By analyzing the NOESY spectrum, through-space interactions can be identified. For example, a NOE cross-peak between the aldehyde proton and specific protons on the cyclobutane ring would indicate their proximity in the molecule's dominant conformation. This data allows for the determination of the relative orientation of the formyl and ethyl carboxylate groups. Furthermore, the magnitude of proton-proton coupling constants (J-values) within the cyclobutane ring, obtained from high-resolution 1D ¹H spectra, can provide additional evidence about the ring's pucker and the dihedral angles between adjacent protons. auremn.org.brresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thepharmajournal.com A sample is first vaporized and passed through a GC column, which separates compounds based on their boiling points and interactions with the column's stationary phase. researchgate.netscispace.com

For this compound, injection into a GC-MS system would ideally yield a single peak in the chromatogram, confirming the sample's purity. The mass spectrometer then ionizes the compound eluting from the column, typically causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight (156 g/mol ). cymitquimica.com Key fragmentation peaks could include the loss of an ethoxy group (-OC₂H₅, m/z=45), a formyl group (-CHO, m/z=29), or the entire ester functional group. The observed fragmentation pattern can be compared to spectral libraries for identification. sums.ac.ir

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of a compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Upon ionization in the mass spectrometer, the molecular ion [C₈H₁₂O₃]⁺• would be formed. The fragmentation of this ion is expected to proceed through several key pathways, driven by the presence of the ethyl ester and formyl groups. Common fragmentation patterns for aliphatic aldehydes and ketones include α-cleavage and inductive cleavage. jove.com For esters, characteristic fragmentations involve cleavage of the bond next to the carbonyl group (loss of the alkoxy group) and rearrangements like the McLafferty rearrangement. wikipedia.orglibretexts.org

One of the primary fragmentation routes for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂) via a McLafferty-type rearrangement. For aldehydes, α-cleavage next to the carbonyl group can result in the loss of a hydrogen radical (•H) or the formyl group (•CHO). libretexts.org

A proposed fragmentation pathway for this compound is outlined below:

α-Cleavage at the aldehyde: Loss of the formyl group as a radical (•CHO) leading to a stable cyclobutyl cation.

Cleavage of the ester group: Loss of the ethoxy group (•OCH₂CH₃) to form an acylium ion. Another possibility is the loss of ethanol (B145695) (HOCH₂CH₃) following an intramolecular hydrogen transfer.

Ring-opening of the cyclobutane: The strained cyclobutane ring may undergo cleavage, leading to a variety of linear fragments.

The resulting fragment ions would provide a unique "fingerprint" for the molecule, allowing for its unambiguous identification.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment Structure/FormulaFragmentation Pathway
156[C₈H₁₂O₃]⁺•Molecular ion
127[C₇H₁₁O₂]⁺Loss of •CHO (formyl radical)
111[C₆H₇O₂]⁺Loss of •OCH₂CH₃ (ethoxy radical)
88[C₄H₄O₂]⁺•McLafferty rearrangement with loss of C₂H₄ (ethylene) from the ester group
83[C₅H₇O]⁺Ring opening followed by loss of •COOCH₂CH₃
55[C₄H₇]⁺Cleavage of the cyclobutane ring and loss of both functional groups
29[CHO]⁺Formation of the formyl cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester and aldehyde functionalities. Saturated aliphatic aldehydes typically exhibit a C=O stretching vibration in the range of 1740-1720 cm⁻¹. orgchemboulder.com A key diagnostic feature for aldehydes is the C-H stretching of the aldehyde proton, which appears as two weak bands between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. libretexts.org

Aliphatic esters show a strong C=O stretching absorption between 1750-1735 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ester group are also prominent, appearing as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The presence of the cyclobutane ring will contribute to C-H stretching and bending vibrations, typically observed in the fingerprint region. The ring strain in cyclobutanone (B123998) derivatives is known to shift the C=O stretching frequency to higher wavenumbers (around 1785 cm⁻¹ for cyclobutanone itself), so a shift in the carbonyl absorptions for this compound might be observed. libretexts.orgpressbooks.pub

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group VibrationExpected Intensity
2950-2850C-H stretching (alkyl and cyclobutyl)Medium to Strong
2830-2800C-H stretching (aldehyde)Weak to Medium
2730-2700C-H stretching (aldehyde)Weak to Medium
~1745C=O stretching (ester)Strong
~1725C=O stretching (aldehyde)Strong
1470-1450C-H bending (cyclobutyl and alkyl)Medium
1300-1000C-O stretching (ester)Strong, multiple bands

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to be relatively simple as it lacks extensive conjugation. Aliphatic aldehydes and esters typically exhibit a weak absorption band in the UV region corresponding to the n → π* electronic transition of the carbonyl groups. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. For simple aliphatic aldehydes and ketones, this absorption maximum (λ_max) is usually found around 270-300 nm. masterorganicchemistry.com The presence of two carbonyl groups in this compound may lead to a slightly more complex spectrum than a simple monofunctional compound, but significant absorption in the visible region is not expected.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid at room temperature, it is conceivable that crystalline derivatives could be synthesized for X-ray diffraction analysis.

Should a suitable crystalline derivative be prepared, X-ray crystallography would provide precise information on:

Bond lengths and angles: Accurate measurement of all bond distances and angles within the molecule, including those of the cyclobutane ring, which would reveal the extent of ring strain.

Conformation: The preferred three-dimensional arrangement of the atoms in the solid state, including the relative orientation of the formyl and ester substituents.

Intermolecular interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or dipole-dipole interactions.

This data would be invaluable for understanding the steric and electronic properties of the molecule and for validating the results of computational modeling.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. nih.gov For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles.

Calculate electronic properties: Predict the dipole moment, atomic charges, and the distribution of electron density, offering insights into the molecule's polarity and reactivity.

Predict reactivity: Analyze the frontier molecular orbitals (HOMO and LUMO) to identify the most likely sites for nucleophilic and electrophilic attack.

Simulate spectroscopic properties: Calculate theoretical IR and NMR spectra to aid in the interpretation of experimental data.

Recent DFT studies on cyclobutane derivatives have successfully elucidated reaction mechanisms and rationalized stereochemical outcomes, demonstrating the power of this approach for understanding strained ring systems. nih.govresearchgate.netacs.org

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation of this compound, either in the gas phase or in a solvent, could reveal:

Conformational dynamics: How the molecule flexes and changes its shape over time, including the puckering of the cyclobutane ring and the rotation of the substituent groups.

Intermolecular interactions: In a simulated liquid or solution, MD can model the interactions between the molecule and its neighbors or solvent molecules.

Thermodynamic properties: MD simulations can be used to calculate properties such as the free energy of different conformations.

MD simulations have been successfully applied to study the conformational behavior of small organic molecules, including esters, providing valuable insights into their dynamic nature. nih.govacs.org

Quantum chemical calculations, often performed using methods like DFT or higher-level ab initio theories, are instrumental in predicting spectroscopic parameters. For this compound, these calculations can provide:

Vibrational frequencies: Calculation of the full IR spectrum, which can be compared with experimental data to confirm vibrational assignments.

NMR chemical shifts: Prediction of the ¹H and ¹³C NMR chemical shifts, which is a crucial tool for structure elucidation.

UV-Vis electronic transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of electronic transitions, aiding in the interpretation of the UV-Vis spectrum.

The accurate prediction of these spectroscopic parameters can greatly enhance the confidence in the structural assignment of the molecule.

Medicinal Chemistry and Biological Relevance of Ethyl 1 Formylcyclobutanecarboxylate Derivatives

Design and Synthesis of Potential Drug Candidates Derived from Ethyl 1-formylcyclobutanecarboxylate

The synthetic utility of this compound lies in the reactivity of its two distinct functional groups. The formyl group is a versatile handle for a variety of chemical transformations, including:

Reductive amination: To introduce primary or secondary amine functionalities, creating precursors for amides, sulfonamides, and other key pharmacophoric groups.

Condensation reactions: Such as the Knoevenagel or Wittig reactions, to form carbon-carbon double bonds and extend the molecular scaffold.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing alternative points for further derivatization.

Simultaneously, the ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into amides via aminolysis. This dual reactivity allows for the creation of complex, three-dimensional structures from a relatively simple starting material. The cyclobutane (B1203170) core itself acts as a metabolically stable and rigid scaffold, which can be advantageous for improving pharmacokinetic profiles and locking a molecule into a bioactive conformation. nih.govnih.gov The increasing commercial availability and development of robust synthetic methods for functionalized cyclobutanes have made them more accessible for drug discovery programs. nih.govrsc.org

Role as Intermediates in the Development of Enzyme Inhibitors

The rigid cyclobutane framework is an attractive scaffold for designing enzyme inhibitors, where precise positioning of binding groups is critical for potency and selectivity. Derivatives of this compound are being explored as intermediates for inhibitors targeting several important enzyme classes.

Lysine Specific Demethylase 1 (LSD1) is a key epigenetic regulator and a validated target in oncology, particularly for cancers like acute myeloid leukemia (AML) and neuroblastoma. nih.govnih.gov Many potent LSD1 inhibitors are mechanism-based, covalent inhibitors derived from tranylcypromine, a drug that features a reactive cyclopropane (B1198618) ring. nih.gov These inhibitors function by targeting the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. nih.gov

The successful use of the cyclopropane ring in LSD1 inhibitors suggests that other small, strained rings could serve a similar function. This compound can be chemically modified to produce cyclobutylamine (B51885) derivatives, which are structural analogues of the active cyclopropylamine (B47189) warhead. By converting the formyl group to an amine, the resulting cyclobutylamine scaffold can be incorporated into structures designed to mimic known LSD1 inhibitors. This strategy aims to create novel, potent, and potentially more selective reversible or irreversible LSD1 inhibitors. nih.govresearchgate.net

Squalene Synthetase (SQS) is a key enzyme in the cholesterol biosynthesis pathway, representing a therapeutic target for hyperlipidemia. nih.govnih.gov SQS inhibitors are designed to block the first committed step toward sterol synthesis. clinpgx.org The development of potent SQS inhibitors often involves designing molecules that mimic the enzyme's natural substrate, farnesyl pyrophosphate. The rigid cyclobutane scaffold derived from this compound can serve as a core template to position phosphonate (B1237965) or other substrate-mimicking groups in a precise orientation to fit the enzyme's active site, potentially leading to a new class of cholesterol-lowering agents. clinpgx.org

Protein Farnesyltransferase (PFT) is an enzyme that catalyzes the farnesylation of various proteins, including the Ras protein, which is implicated in many cancers. nih.gov Inhibiting PFT prevents Ras from localizing to the cell membrane, thereby blocking its signaling activity and arresting cell growth. nih.govnih.gov PFT inhibitors are a class of anticancer agents, and the cyclobutane scaffold can be used to construct peptidomimetics or small molecules that bind to the enzyme. The conformational rigidity of the cyclobutane ring can help improve binding affinity and metabolic stability compared to more flexible linear or larger ring systems. nih.govduke.edu

The cyclobutane motif has proven to be a critical structural element in antiviral drug discovery. A prominent example is Boceprevir , an approved inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. pharmablock.com The structure of Boceprevir incorporates a cyclobutane ring in its P1 region, which is the part of the inhibitor that interacts with the S1 pocket of the protease. Medicinal chemistry studies revealed that the cyclobutane analogue was significantly more potent than the corresponding cyclopropyl (B3062369) and cyclopentyl analogues, highlighting the optimal fit of the four-membered ring. pharmablock.com This demonstrates that the specific puckered conformation of the cyclobutane ring can provide a superior geometric arrangement of pharmacophoric elements for high-affinity binding. pharmablock.com

Given this precedent, this compound serves as a highly relevant starting point for designing novel inhibitors of viral proteases, including those from HCV and potentially Hepatitis B Virus (HBV). nih.govnih.govnih.gov The aldehyde and ester functionalities can be elaborated into the peptidic or non-peptidic sidechains required for interaction with the protease active site, while retaining the validated cyclobutane core.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into drug candidates. For derivatives originating from this compound, SAR studies would systematically explore how modifications to different parts of the molecule affect biological activity.

Key areas for SAR exploration include:

The Cyclobutane Core: As demonstrated by the development of Boceprevir, the size of the cycloalkyl ring is critical for activity. The cyclobutane ring itself is often superior to other small rings. pharmablock.com

Sidechain Modifications: The groups attached to the core via the original formyl and ester functionalities would be systematically varied. For example, in the context of integrin antagonists, the length and composition of sidechains attached to a cyclobutane core have been shown to significantly impact potency. nih.govrsc.org

Stereochemistry: The puckered nature of the cyclobutane ring means that substituents can exist in different spatial orientations (e.g., cis/trans isomers). The relative stereochemistry of these substituents often has a profound effect on biological activity, as it dictates how the molecule fits into its target binding site.

A clear example of SAR for a cyclobutane-containing drug is seen with the HCV protease inhibitor Boceprevir and its analogues.

AnalogueRing SizeRelative PotencyComment
Boceprevir AnalogueCyclobutaneHighOptimal fit in protease S1 pocket. pharmablock.com
Cyclopropyl AnalogueCyclopropane3-fold less potentSmaller ring provides suboptimal geometry. pharmablock.com
Cyclopentyl AnalogueCyclopentane19-fold less potentLarger, more flexible ring reduces binding affinity. pharmablock.com

This data powerfully illustrates the advantage that a cyclobutane scaffold can offer in drug design. Similar SAR studies on novel derivatives from this compound would be essential for their development. ub.edunih.gov

Exploration of Other Biological Activities (e.g., antimicrobial, anticancer, antioxidant) in Derivatives

Beyond their role as specific enzyme inhibitors, derivatives incorporating a cyclobutane ring have demonstrated a wide spectrum of other biological activities. The inherent structural features of the cyclobutane ring can be combined with other known pharmacophores, such as triazole or furan (B31954) rings, to create hybrid molecules with enhanced or novel therapeutic properties. tandfonline.comtandfonline.com

Anticancer Activity: Numerous cyclobutane derivatives have been reported to possess antitumor properties. nih.govopenmedicinalchemistryjournal.com For instance, new cyclobutane-containing triazole derivatives have shown significant cytotoxicity against cancer cell lines, with some compounds exhibiting activity comparable to the established drug cisplatin. tandfonline.comtandfonline.com Other studies have investigated cyclobutane-substituted Schiff bases and phthalimide (B116566) derivatives, which showed anti-proliferative effects against breast and liver cancer cell lines. hacettepe.edu.tr

Antimicrobial and Antifungal Activity: The cyclobutane skeleton is found in natural products with antimicrobial properties. nih.gov Synthetic derivatives have also been developed as potent antimicrobial agents. Thiazolylhydrazone derivatives containing a cyclobutane ring have shown activity against various bacteria and fungi. researchgate.net Furthermore, certain cyclobutane-based compounds have demonstrated promising antifungal activity against Candida albicans. hacettepe.edu.trnih.gov

Antioxidant Activity: Some cyclobutane derivatives have been evaluated for their antioxidant potential. In one study, cyclobutane-triazole hybrids displayed notable antioxidant activity, which was attributed to the electronic properties of substituents on the molecule. tandfonline.comtandfonline.com

Derivative ClassBiological ActivityKey FindingsReference
Cyclobutane-TriazolesAnticancer, AntioxidantShowed dose-dependent antitumor activity; electron-donating groups enhanced activity. tandfonline.comtandfonline.com
Cyclobutane-substituted Schiff bases/PhthalimidesAnticancer, AntifungalExhibited anti-proliferative effects on MCF7 (breast) and Mahlavu (liver) cancer cells and activity against C. albicans. hacettepe.edu.tr
Cyclobutane-containing AlkaloidsAntimicrobial, AntitumorReview highlights over 60 biologically active natural compounds with a cyclobutane core. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Thiazolylhydrazone DerivativesAntibacterial, AntifungalCompounds containing a cyclobutane ring showed a range of antimicrobial activities. researchgate.net

These findings underscore the broad therapeutic potential of scaffolds derived from cyclobutane-containing precursors like this compound. openmedicinalchemistryjournal.comnih.gov

Emerging Research Frontiers and Future Perspectives in Ethyl 1 Formylcyclobutanecarboxylate Chemistry

Development of Novel Catalytic Methods for Functionalization and Transformations

The reactivity of Ethyl 1-formylcyclobutanecarboxylate is dominated by its two functional groups and the cyclobutane (B1203170) ring itself. Modern catalytic methods offer powerful tools to selectively modify these features. A significant area of research is the catalyst-controlled C–H functionalization of the cyclobutane ring, which allows for the direct installation of new substituents. nih.gov By choosing the appropriate rhodium catalyst, it is possible to achieve regiodivergent functionalization, targeting specific C-H bonds to create novel 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from related scaffolds. nih.gov Another approach involves palladium-catalyzed C–C bond cleavage of cyclobutanol (B46151) intermediates, derived from the formyl group, to access cis-1,3-difunctionalized cyclobutanes stereospecifically. nih.gov Furthermore, copper-catalyzed radical cascade reactions could transform the cyclobutane skeleton directly into highly functionalized cyclobutene (B1205218) derivatives, introducing multiple functional groups in a single step. rsc.org These strategies move beyond classical transformations of the aldehyde and ester, opening new avenues to previously inaccessible chemical space.

Catalytic Method Potential Transformation on Cyclobutane Scaffold Key Advantage Relevant Catalyst Type Reference(s)
C-H FunctionalizationDirect, selective introduction of aryl or alkyl groups at the C3 position.Bypasses the need for pre-functionalized substrates, offering atom economy.Rhodium(II) Carbene Complexes nih.gov
C-C Cleavage/FunctionalizationStereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from bicyclic alcohol intermediates.Provides access to valuable cis-1,3-disubstituted cyclobutanes.Palladium(II) with Custom Ligands nih.gov
Radical Cascade ReactionDehydrogenation and multi-functionalization (e.g., diamination, tribromination) of the ring.Rapid construction of highly functionalized cyclobutenes from simple cyclobutanes.Copper Catalysts with Oxidants (e.g., NFSI) rsc.org
Asymmetric HydroacylationAddition of the aldehyde C-H bond across a double bond (if introduced elsewhere).Modular entry to complex, acylated cyclobutanes with high enantioselectivity.Rhodium with Chiral Phosphine Ligands nih.govrsc.org

Advancements in Stereoselective Synthesis of Complex Cyclobutane Architectures

Creating complex molecules with precise three-dimensional arrangements is a central goal of organic synthesis. For this compound, stereocontrol can be exerted through various advanced strategies. Enantioselective functionalization of the pre-existing four-membered ring is a powerful approach. acs.orgresearchgate.net For instance, asymmetric transfer hydrogenation using chiral catalysts can selectively reduce the formyl group to a hydroxyl, or a related ketone to an alcohol, with high enantioselectivity, thereby creating a new stereocenter. acs.org Another strategy is the use of organocatalysis for enantioselective aldol (B89426) reactions, which could involve the aldehyde of the title compound or a derivative. mdpi.com The synthesis of complex chiral cyclobutanes can also be achieved through catalytic asymmetric [2+2] cycloadditions, although this would be for the formation of the ring itself rather than its subsequent functionalization. nih.govresearchgate.net More advanced methods involve the strain-release-driven reactions of bicyclo[1.1.0]butanes (BCBs), which can be used to generate highly substituted cyclobutane boronic esters that serve as versatile chiral building blocks for further transformations. nih.govresearchgate.net

Stereoselective Strategy Application to this compound Expected Outcome Reference(s)
Asymmetric Transfer HydrogenationEnantioselective reduction of the formyl group or a derived ketone.Generation of a chiral secondary alcohol with high enantiomeric excess. acs.org
Organocatalyzed Aldol ReactionReaction of the formyl group with a nucleophile using a chiral catalyst.Creation of a new C-C bond and a new stereocenter with high diastereo- and enantioselectivity. mdpi.com
Ring-Opening of BicyclobutanesUse of related bicyclobutane precursors to generate chiral cyclobutane intermediates.Access to enantioenriched cyclobutylboronates for further coupling reactions. nih.govresearchgate.net
1,3-Dipolar CycloadditionReaction of a derived dehydro amino acid with diazomethane.Highly stereoselective formation of cyclopropyl-fused cyclobutane systems. doi.org

Integration of Chemoenzymatic and Biocatalytic Approaches

The synergy between chemical and enzymatic catalysis—chemoenzymatic synthesis—offers a powerful platform for producing complex, optically active molecules under mild conditions. nih.govopenmedicinalchemistryjournal.com For this compound, biocatalysts could be employed for highly selective transformations of the formyl group. For example, alcohol dehydrogenases (ADHs) could facilitate the stereoselective reduction of the aldehyde to a primary alcohol, or conversely, the oxidation of a related substrate. Transaminases (TAs) could be used for the reductive amination of the formyl group to produce a chiral aminomethyl cyclobutane derivative, a valuable building block for pharmaceuticals. nih.gov A particularly innovative approach involves using engineered heme proteins, such as myoglobin (B1173299) variants, to catalyze carbene transfer reactions, which could then be followed by a chemical transformation like a photochemical ring expansion to create novel cyclobutenoate structures from related precursors. rsc.org These enzymatic steps provide access to chiral intermediates that are often difficult to obtain through traditional chemical methods.

Enzyme Class Potential Reaction Product Type Key Advantage Reference(s)
Alcohol Dehydrogenase (ADH)Stereoselective reduction of the formyl group.Chiral primary alcohol.High enantioselectivity under mild aqueous conditions. nih.gov
Transaminase (TA)Reductive amination of the formyl group.Chiral primary amine.Direct access to enantiopure amines from aldehydes. nih.gov
Engineered Heme ProteinsCatalysis of carbene transfer (on related substrates).Formation of cyclopropane (B1198618) rings.Unique reactivity not accessible with traditional enzymes. rsc.org
Lipases/EsterasesKinetic resolution of the ethyl ester or a derived secondary alcohol.Separation of enantiomers.High selectivity and broad substrate scope. openmedicinalchemistryjournal.com

High-Throughput Screening and Combinatorial Approaches in Derivative Synthesis

High-throughput screening (HTS) and combinatorial chemistry are cornerstones of modern drug discovery, enabling the rapid synthesis and evaluation of large compound libraries. pharmablock.comacs.org The bifunctional nature of this compound makes it an ideal scaffold for creating a focused library of derivatives. Using automated, nanoscale synthesis platforms, the aldehyde can be converted into a diverse set of functional groups (e.g., imines, oximes, secondary alcohols) while the ester can be transformed into amides or other esters in a parallel fashion. pharmablock.com This "on-the-fly" synthesis in microplate formats can be directly coupled with in situ biological screening, significantly accelerating the discovery of hits. acs.org For instance, a library of cyclobutane derivatives could be synthesized and screened against a specific protein target, with techniques like microdroplet mass spectrometry enabling rapid reaction optimization and hit identification. mdpi.com This approach bypasses the time-consuming purification of each individual compound, making the discovery process more efficient and environmentally sustainable. pharmablock.comacs.org

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Exploration of New Pharmacological Targets for this compound-Based Molecules

The cyclobutane ring is present in several FDA-approved drugs and numerous clinical candidates, highlighting its utility as a pharmacologically relevant scaffold. nih.govpharmablock.com Its rigid structure can lock a molecule into a bioactive conformation, serve as a stable isostere for other groups like alkenes or phenyl rings, and fill hydrophobic pockets in protein targets. nih.gov Derivatives of this compound could be designed to target a wide range of proteins implicated in disease. For example, by incorporating appropriate pharmacophores, derivatives could be developed as inhibitors of integrins for cancer therapy, modulators of the RORγt nuclear receptor for autoimmune diseases, or inhibitors of phosphodiesterase 10A (PDE10A) for schizophrenia. nih.govnih.gov The cyclobutane core itself is found in anticancer agents like carboplatin (B1684641) and antiviral drugs like boceprevir, demonstrating its broad therapeutic potential. nih.govpharmablock.com The exploration of new derivatives of this compound, guided by the synthetic and computational methods outlined above, could lead to the discovery of novel drug candidates for these and other challenging diseases. openmedicinalchemistryjournal.comresearchgate.net

Drug/Candidate Class Pharmacological Target/Disease Role of Cyclobutane Ring Reference(s)
Integrin AntagonistsCancer (Metastasis)Rigid scaffold to orient RGD-mimetic groups. nih.gov
RORγt InhibitorsAutoimmune Diseases (e.g., Psoriasis)Serves as a key structural element in modulating the immune response. nih.gov
PDE10A InhibitorsSchizophreniaPart of the core structure to improve CNS penetration and potency. nih.gov
IDH1 InhibitorsCancer (IDH1-mutant)Replaced a metabolically labile cyclohexane (B81311) to improve stability. pharmablock.com
NS3/4A Protease InhibitorsHepatitis CProvided superior potency compared to other cycloalkyl analogues. pharmablock.com

Q & A

Q. How do solvent effects influence the compound’s stability during long-term storage?

  • Methodological Answer : Store in anhydrous aprotic solvents (e.g., THF or DCM) at –20°C to prevent hydrolysis of the formyl group. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation under these conditions .

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